3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
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Overview
Description
3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with hydrazine hydrate and formic acid, followed by cyclization with phosphorus oxychloride . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted triazolopyrazines .
Scientific Research Applications
3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of viral replication or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrazines such as:
- 3-Methyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 3-Methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of both triazole and pyrazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development .
Properties
IUPAC Name |
3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-9-15-16-12-11(13-7-8-17(9)12)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMCJGFPAPAUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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